molecular formula C2H5ClO3S B098601 2-Chloroethanesulfonic acid sodium salt CAS No. 18024-00-5

2-Chloroethanesulfonic acid sodium salt

Cat. No.: B098601
CAS No.: 18024-00-5
M. Wt: 144.58 g/mol
InChI Key: FXKMTSIKHBYZSZ-UHFFFAOYSA-N
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Description

2-Chloroethanesulfonic acid sodium salt is an organosulfur compound with the molecular formula C2H5ClO3S. It is a derivative of ethanesulfonic acid where one hydrogen atom is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.

Preparation Methods

2-Chloroethanesulfonic acid sodium salt can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroethanol with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors and precise temperature and pressure controls to maximize yield and purity .

Chemical Reactions Analysis

2-Chloroethanesulfonic acid sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form ethanesulfonic acid and hydrochloric acid.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloroethanesulfonic acid sodium salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethanesulfonic acid sodium salt involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows it to modify other molecules and participate in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Chloroethanesulfonic acid sodium salt can be compared with other similar compounds such as:

    Ethanesulfonic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Methanesulfonic acid: A smaller molecule with different reactivity and applications.

    2-Bromoethanesulfonic acid: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it suitable for certain chemical processes and applications .

Properties

IUPAC Name

2-chloroethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKMTSIKHBYZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170933
Record name 2-Chloroethanesulphonic acid
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Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18024-00-5, 15484-44-3
Record name 2-Chloroethanesulfonic acid
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Record name 2-Chloroethanesulfonic acid
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Record name Ethanesulfonic acid, 2-chloro-, sodium salt (1:1)
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Record name 2-Chloroethanesulphonic acid
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Record name 2-chloroethanesulphonic acid
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Record name Sodium 2-chloroethanesulphonate
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Record name 2-CHLOROETHANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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